molecular formula C18H35N7O5S B12531695 L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanine CAS No. 798541-00-1

L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanine

Cat. No.: B12531695
CAS No.: 798541-00-1
M. Wt: 461.6 g/mol
InChI Key: GHPFMPJNLWXHKL-VLJOUNFMSA-N
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Description

L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanine is a complex peptide compound It is composed of amino acids including isoleucine, ornithine, cysteine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of the resin: The resin is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling of amino acids: Each amino acid is coupled to the growing peptide chain using a coupling reagent and a base, such as N,N-diisopropylethylamine (DIPEA).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired yield, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of substituted peptide derivatives.

Scientific Research Applications

L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanine involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The cysteine residue can form disulfide bonds, affecting protein structure and function.

Comparison with Similar Compounds

Similar Compounds

  • L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamine
  • L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine

Uniqueness

L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanine is unique due to the presence of the cysteine residue, which allows for the formation of disulfide bonds. This feature distinguishes it from similar compounds and provides additional functional versatility.

Properties

CAS No.

798541-00-1

Molecular Formula

C18H35N7O5S

Molecular Weight

461.6 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C18H35N7O5S/c1-4-9(2)13(19)16(28)24-11(6-5-7-22-18(20)21)14(26)25-12(8-31)15(27)23-10(3)17(29)30/h9-13,31H,4-8,19H2,1-3H3,(H,23,27)(H,24,28)(H,25,26)(H,29,30)(H4,20,21,22)/t9-,10-,11-,12-,13-/m0/s1

InChI Key

GHPFMPJNLWXHKL-VLJOUNFMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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